![molecular formula C21H15ClN2 B161296 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole CAS No. 1707-67-1](/img/structure/B161296.png)
2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole
Description
The compound “2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms at the corners. It also contains phenyl groups and a chloro group .
Synthesis Analysis
While specific synthesis methods for “2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole” were not found, a related compound, ketamine, has been synthesized in a five-step process involving the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, followed by dehydration, oxidation, imination, and rearrangement .Scientific Research Applications
Anticonvulsant Activity
The compound has been studied for its potential anticonvulsant activity. In one study, a substance with a similar structure showed more beneficial ED50 and protective index values than the reference drug—valproic acid . This suggests that “2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole” could potentially be used in the treatment of epilepsy .
Antinociceptive Activity
The compound has also been evaluated for its antinociceptive (pain-relieving) activity. Anticonvulsant drugs are often effective in neuropathic pain management, suggesting that this compound could potentially be used to manage pain .
Synthesis of Other Compounds
“2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole” could potentially be used in the synthesis of other compounds. For example, 2-(2-Chlorophenyl)ethylamine, a compound with a similar structure, is used in chemical synthesis .
Antiprotozoal Activity
While not directly related to “2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole”, compounds with similar structures have been studied for their antiprotozoal activity . This suggests that “2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole” could potentially have similar applications.
properties
IUPAC Name |
2-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2/c22-18-14-8-7-13-17(18)21-23-19(15-9-3-1-4-10-15)20(24-21)16-11-5-2-6-12-16/h1-14H,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWNXQGJAPQOID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3Cl)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6143-80-2 | |
Record name | 1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl-, dimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6143-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8061894 | |
Record name | 1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole | |
CAS RN |
1707-67-1 | |
Record name | 2-(o-Chlorophenyl)-4,5-diphenylimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1707-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001707671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.410 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is known about the structural characteristics of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole?
A1: 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole is an organic compound with the molecular formula C21H15ClN2 []. Its crystal structure reveals two independent molecules within the asymmetric unit []. Notably, one molecule exhibits disorder in the chlorophenyl ring, with two orientations possible due to rotation around the bond connecting it to the imidazole ring []. These independent molecules form chains along the a-axis through N—H⋯N intermolecular hydrogen bonds [].
Q2: Has 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole been utilized in any specific chemical reactions or applications?
A2: While the provided research [] focuses on the structural characterization of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole, a related compound, Fe3O4@SiO2·HM·SO3H, has been shown to catalyze the synthesis of various 2,4,5-trisubstituted imidazoles, including 2-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole, under microwave irradiation and solvent-free conditions []. This suggests potential applications of these imidazole derivatives in synthetic chemistry, but further research is needed to explore the specific reactivity and potential applications of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole.
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